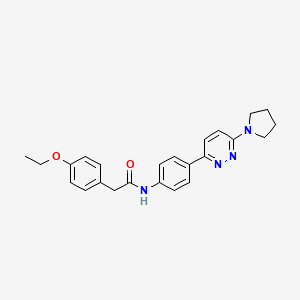
2-(4-ethoxyphenyl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide, commonly known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EPPA is a pyridazinone derivative that has been shown to exhibit significant biological activity, particularly in the field of cancer research. In
作用機序
The mechanism of action of EPPA is not fully understood, but it is thought to involve the inhibition of multiple signaling pathways that are involved in cancer cell proliferation and survival. EPPA has been shown to inhibit the activity of several key enzymes and proteins, including AKT, mTOR, and STAT3, which are known to be involved in cancer development and progression.
Biochemical and Physiological Effects:
EPPA has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the suppression of tumor angiogenesis (the formation of new blood vessels to supply tumors with nutrients). EPPA has also been shown to have a low toxicity profile and is well-tolerated in animal models.
実験室実験の利点と制限
One of the major advantages of EPPA is its potent anti-tumor activity against a wide range of cancer cell lines. It also exhibits low toxicity and is well-tolerated in animal models. However, one of the limitations of EPPA is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on EPPA. One direction is to further explore its mechanism of action and identify additional targets that may be involved in its anti-tumor activity. Another direction is to investigate the potential use of EPPA in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, there is a need to develop new formulations of EPPA that improve its solubility and bioavailability for in vivo use.
In conclusion, EPPA is a promising compound with significant potential for use in cancer research. Its potent anti-tumor activity, low toxicity, and well-tolerated nature make it an attractive candidate for further investigation. Further research is needed to fully understand its mechanism of action and to develop new formulations that enhance its therapeutic efficacy.
合成法
The synthesis of EPPA involves the condensation reaction of 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline with 2-(4-ethoxyphenyl)acetyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
EPPA has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. EPPA has also been shown to inhibit tumor growth in animal models of breast and lung cancer.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-2-30-21-11-5-18(6-12-21)17-24(29)25-20-9-7-19(8-10-20)22-13-14-23(27-26-22)28-15-3-4-16-28/h5-14H,2-4,15-17H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTXNUHWPKPUBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
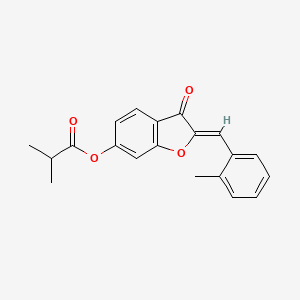
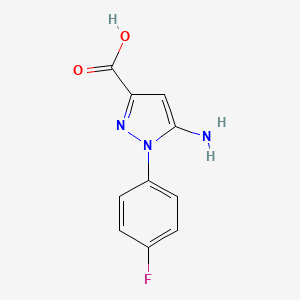
![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2392377.png)
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride](/img/structure/B2392378.png)


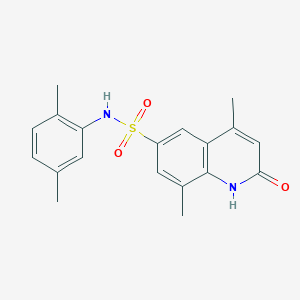
![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)

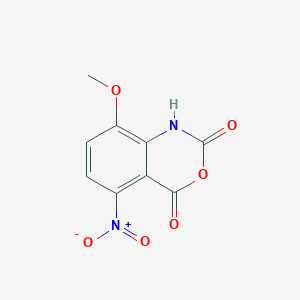
![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)

